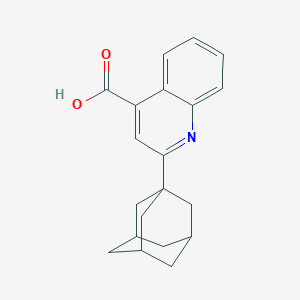

2-(1-Adamantyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(1-adamantyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c22-19(23)16-8-18(21-17-4-2-1-3-15(16)17)20-9-12-5-13(10-20)7-14(6-12)11-20/h1-4,8,12-14H,5-7,9-11H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNAZIYPYZIIYCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5C(=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385051 | |

| Record name | 2-(1-adamantyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119778-65-3 | |

| Record name | 2-(1-adamantyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(1-Adamantyl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-Adamantyl)quinoline-4-carboxylic acid is a synthetic organic compound featuring a quinoline core substituted with a bulky adamantyl group at the 2-position and a carboxylic acid at the 4-position. This unique structural arrangement, combining the biologically active quinoline scaffold with the lipophilic and rigid adamantane cage, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of this compound, with a focus on its potential as a lead compound in drug discovery.

Chemical Structure and Properties

This compound is characterized by the fusion of a quinoline ring system with an adamantane moiety. The quinoline core is a well-established pharmacophore found in numerous therapeutic agents, while the adamantyl group is known to enhance lipophilicity and metabolic stability, and can facilitate anchoring to biological targets.[1]

Chemical Structure:

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(1-Adamantyl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(1-Adamantyl)quinoline-4-carboxylic acid (CAS No: 119778-65-3). The document details its chemical structure, summarizes key quantitative data, outlines relevant experimental protocols for property determination, and visualizes its potential mechanistic pathways based on the characteristics of its structural moieties.

Core Compound Identity and Structure

This compound is a derivative of quinoline, featuring a bulky, lipophilic adamantyl group at the 2-position and a carboxylic acid group at the 4-position.[1] This unique combination of a rigid, three-dimensional hydrocarbon cage and an acidic functional group on an aromatic scaffold suggests significant potential in medicinal chemistry. The adamantyl moiety is known to enhance lipophilicity and metabolic stability in drug candidates, while the quinoline core is a well-established pharmacophore with diverse biological activities.[1]

-

Molecular Formula: C₂₀H₂₁NO₂[2]

-

Molecular Weight: 307.39 g/mol [2]

-

CAS Number: 119778-65-3[2]

-

InChI Key: KNAZIYPYZIIYCN-UHFFFAOYSA-N[1]

Quantitative Physicochemical Data

The following tables summarize the available quantitative data for this compound. It is important to note that much of the currently available data is based on computational predictions.

Table 1: Predicted Physical Properties

| Property | Value | Source |

| Boiling Point | 494.0 ± 33.0 °C | ChemicalBook[2] |

| Density | 1.290 ± 0.06 g/cm³ | ChemicalBook[2] |

Table 2: General and Structural Properties

| Property | Value/Descriptor | Source |

| Molecular Formula | C₂₀H₂₁NO₂ | ChemicalBook[2] |

| Molecular Weight | 307.39 g/mol | ChemicalBook[2] |

| Appearance | Solid (form may vary) | General |

| Key Functional Groups | Carboxylic Acid, Quinoline, Adamantyl | Benchchem[1] |

Potential Biological Activity and Mechanism of Action

While specific signaling pathways for this compound are not detailed in the provided literature, the structural components suggest potential mechanisms of action. The quinoline moiety can interact with proteins and nucleic acids, while the adamantyl group enhances membrane permeability and metabolic stability.[1] Adamantane-containing quinolines have demonstrated antituberculosis activity.[1] Furthermore, other 2-substituted quinoline-4-carboxylic acid derivatives have been investigated as inhibitors of enzymes like SIRT3, indicating a potential for this class of compounds in cancer therapy research.

The following diagram illustrates a generalized potential mechanism of action for this compound, reflecting its ability to penetrate biological membranes and interact with intracellular targets.

Caption: Generalized mechanism of action for the title compound.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not available. However, standard methodologies for characterization of novel organic compounds would be employed.

4.1. Synthesis and Structural Characterization The synthesis of quinoline-4-carboxylic acid derivatives is often achieved via the Pfitzinger reaction.[1] Structural confirmation relies on a combination of spectroscopic and analytical techniques.

The following diagram outlines a general workflow for the synthesis and characterization of the target compound.

Caption: Workflow for synthesis and structural verification.

4.2. Determination of Melting Point

-

Methodology: A small, dry sample of the crystalline solid is placed in a capillary tube. The tube is heated in a calibrated melting point apparatus with a controlled temperature ramp. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

4.3. Determination of Solubility

-

Methodology (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, DMSO, ethanol) in a sealed flask. The mixture is agitated in a constant temperature bath for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered or centrifuged to remove undissolved solid. The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a calibration curve. For quinoline-4-carboxylic acid, solubility in DMSO has been reported as 34 mg/mL.[3]

4.4. Determination of pKa

-

Methodology (Potentiometric Titration): A precisely weighed amount of the compound is dissolved in a suitable solvent mixture (often water/co-solvent). The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter. The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

4.5. Determination of LogP (Octanol-Water Partition Coefficient)

-

Methodology (Shake-Flask Method): The compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other. The mixture is shaken vigorously to allow the compound to partition between the two phases and then allowed to separate. The concentration of the compound in both the aqueous and octanol phases is measured. The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

This compound is a molecule of significant interest due to its hybrid structure, which combines the biologically active quinoline core with a lipophilic and metabolically robust adamantyl group. While comprehensive experimental data on its physicochemical properties are sparse, predictions and data from analogous compounds suggest high lipophilicity and a range of potential biological applications. The protocols outlined in this guide provide a standard framework for the experimental determination of its key properties, which is essential for advancing its study in drug discovery and development.

References

Synthesis of 2-(1-Adamantyl)quinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathway for 2-(1-Adamantyl)quinoline-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development due to the unique physicochemical properties conferred by the bulky, lipophilic adamantane cage. The guide details the well-established Pfitzinger reaction as the core synthetic strategy, offering a comprehensive experimental protocol and expected analytical data for the final compound.

Core Synthesis Pathway: The Pfitzinger Reaction

The most direct and widely applicable method for the synthesis of this compound is the Pfitzinger reaction.[1][2] This classical named reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in the presence of a base, to yield a substituted quinoline-4-carboxylic acid.[1][3] For the synthesis of the target molecule, the specific carbonyl reactant is 1-adamantyl methyl ketone.

The reaction proceeds through the initial base-catalyzed hydrolysis and ring-opening of isatin to form an intermediate keto-acid.[2] This is followed by condensation with 1-adamantyl methyl ketone to form an imine, which then tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final this compound.[2]

Reaction Scheme:

Caption: Pfitzinger reaction for the synthesis of this compound.

Alternative Pathway: The Doebner Reaction

While the Pfitzinger reaction is the most direct route, the Doebner reaction presents a viable alternative for the synthesis of quinoline-4-carboxylic acids.[4][5] This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[4][5] To synthesize the target molecule via this route, aniline, 1-adamantanecarboxaldehyde, and pyruvic acid would be the required starting materials.

The reaction mechanism is believed to proceed via the formation of a β,γ-unsaturated α-ketocarboxylic acid from the aldol condensation of the aldehyde and pyruvic acid, followed by a Michael addition of aniline and subsequent cyclization and dehydration.[5] An alternative mechanistic proposal involves the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid.[5]

Due to the more readily available starting materials for the Pfitzinger reaction in this specific case, it is generally the preferred method.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via the Pfitzinger reaction. This protocol is adapted from general procedures for the Pfitzinger synthesis.[1]

Materials:

-

Isatin

-

1-Adamantyl methyl ketone

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Water (distilled)

-

Hydrochloric acid (HCl, concentrated)

-

Ethyl acetate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers and graduated cylinders

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Preparation of the Isatin Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (2.0 equivalents) in a mixture of absolute ethanol and water (e.g., a 4:1 v/v ratio).

-

Add isatin (1.0 equivalent) to the basic solution and heat the mixture to reflux for 1-2 hours to facilitate the ring opening of the isatin. The solution should change color, typically to a dark red or brown.

-

Addition of the Ketone: To the refluxing solution, add 1-adamantyl methyl ketone (1.0-1.2 equivalents) dropwise over a period of 15-30 minutes.

-

Reaction: Continue to heat the reaction mixture at reflux for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Precipitation: Slowly acidify the cooled reaction mixture with concentrated hydrochloric acid to a pH of approximately 4-5. The product, this compound, should precipitate out of the solution.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Expected Value |

| Molecular Formula | C₂₀H₂₁NO₂ |

| Molecular Weight | 307.39 g/mol |

| Theoretical Yield | Dependent on starting material quantities |

| Typical Reaction Yield | 60-80% (based on similar Pfitzinger reactions)[3] |

| Melting Point | Not reported, expected to be a high-melting solid |

| Purity (after purification) | >95% |

Characterization Data

The following tables outline the expected spectroscopic data for the characterization of this compound.

¹H NMR Spectroscopy (Expected Chemical Shifts)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Quinoline-H (aromatic) | 7.5 - 8.5 | m |

| Adamantyl-H | 1.7 - 2.2 | m |

| Carboxylic Acid-OH | 11.0 - 13.0 | br s |

¹³C NMR Spectroscopy (Expected Chemical Shifts)

| Carbon | Expected Chemical Shift (δ, ppm) |

| Quinoline-C (aromatic) | 120 - 150 |

| Carboxylic Acid-C=O | 165 - 175 |

| Adamantyl-C | 28 - 45 |

| Quaternary Adamantyl-C | ~40 |

Infrared (IR) Spectroscopy (Expected Absorption Bands)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1680-1710 | Strong |

| C=C (Aromatic) | 1500-1600 | Medium |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-2950 | Strong |

Mass Spectrometry (Expected Fragmentation)

| m/z | Interpretation |

| 307 | [M]⁺ (Molecular Ion) |

| 262 | [M - COOH]⁺ |

| 172 | [M - Adamantyl]⁺ |

| 135 | Adamantyl cation |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of the target molecule.

References

The Adamantane-Quinoline Conjugates: A Comprehensive Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The fusion of the rigid, lipophilic adamantane cage with the versatile quinoline scaffold has given rise to a class of compounds with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of adamantane-substituted quinolines, presenting a valuable resource for researchers in drug discovery and development. The unique physicochemical properties conferred by the adamantane moiety often enhance the therapeutic potential of the quinoline core, leading to promising candidates for antiviral, anticancer, antimicrobial, and neuroprotective agents.

Antiviral Activity: Targeting the Influenza A M2 Proton Channel

A significant area of investigation for adamantane-quinoline derivatives has been their potential as antiviral agents, particularly against the influenza A virus. The adamantane cage is a well-established pharmacophore that targets the M2 proton channel, a crucial protein for viral replication.

The M2 protein of influenza A is a pH-sensitive proton channel that facilitates the acidification of the viral interior, a necessary step for the release of the viral genome into the host cell.[1] Adamantane-based drugs, such as amantadine and rimantadine, inhibit this process by blocking the M2 channel.[1][2] However, the emergence of drug-resistant strains has necessitated the development of new M2 inhibitors.[3] Adamantane-quinoline hybrids represent a promising strategy to overcome this resistance. These compounds are thought to interact with the M2 channel at two distinct sites, a high-affinity site within the channel lumen and a lower-affinity site on the C-terminal protein surface.[4] The binding of the adamantane moiety to the M2 channel is believed to physically occlude the pore, preventing proton transport.[4] The quinoline portion of the molecule can be modified to enhance binding affinity and overcome resistance mutations.[5]

Signaling Pathway: Inhibition of Influenza A M2 Proton Channel

Caption: Inhibition of the Influenza A M2 proton channel by adamantane-quinoline derivatives.

Quantitative Data: Anti-Influenza A Activity

| Compound ID | Influenza A Strain | Assay | IC50 (µM) | Reference |

| (4S,6R)-9a | A/California/7/2009 (H1N1)pdm09 | Virus Suppression | 19.8 | [6] |

| (4R,6S)-9a | A/California/7/2009 (H1N1)pdm09 | Virus Suppression | 11.3 | [6] |

| (R)-10 | A/California/7/2009 (H1N1)pdm09 | Virus Suppression | 8.1 | [6] |

| (S)-10 | A/California/7/2009 (H1N1)pdm09 | Virus Suppression | 13.7 | [6] |

| (2R,4S)-13 | A/IIV-Orenburg/29-L/2016 (H1N1)pdm09 | Virus Suppression | 17.7 | [6] |

Neuroprotective Activity: Cholinesterase Inhibition

Adamantane-substituted quinolines have emerged as promising agents for the symptomatic treatment of neurodegenerative disorders like Alzheimer's disease.[7] The primary mechanism of action for these compounds is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7] By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine are increased in the brain, which is beneficial for cognitive function.[7]

A study of twenty-two 4-aminoquinolines bearing an adamantane moiety revealed potent inhibition of both AChE and BChE, with inhibition constants (Ki) in the micromolar to nanomolar range.[7] The length and nature of the spacer linking the adamantane and quinoline moieties have been shown to significantly influence the inhibitory potency.[7] Molecular modeling studies suggest that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases.[8]

Signaling Pathway: Cholinesterase Inhibition

References

- 1. Coexistence of two adamantane binding sites in the influenza A M2 ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights from investigating the interactions of adamantane-based drugs with the M2 proton channel from the H1N1 swine virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Viral M2 ion channel protein: a promising target for anti-influenza drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 4-Aminoquinoline-Based Adamantanes as Potential Anticholinesterase Agents in Symptomatic Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

An Inquiry into the Therapeutic Potential of 2-(1-Adamantyl)quinoline-4-carboxylic Acid: A Landscape of Unexplored Territory

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the specific biological activities and potential therapeutic targets of 2-(1-Adamantyl)quinoline-4-carboxylic acid . While the quinoline-4-carboxylic acid scaffold is a well-established pharmacophore with a broad spectrum of documented biological effects, and the adamantane moiety is a recognized modulator of physicochemical and pharmacokinetic properties in drug design, the specific combination represented by this compound appears to be a largely unexplored area of research. This whitepaper will delineate the known therapeutic landscape of related quinoline-4-carboxylic acid derivatives and the general impact of adamantane substitution in medicinal chemistry to provide a foundational context for potential future investigations into this novel chemical entity.

The Quinoline-4-Carboxylic Acid Core: A Privileged Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, with numerous derivatives approved for clinical use. The addition of a carboxylic acid at the 4-position has given rise to a class of compounds with diverse and potent biological activities. Extensive research on various substituted quinoline-4-carboxylic acids has identified a range of potential therapeutic applications, including:

-

Antimicrobial Activity: Many quinoline-4-carboxylic acid derivatives have demonstrated significant efficacy against a wide array of bacterial and fungal pathogens.[1][2]

-

Anti-inflammatory Properties: Certain derivatives have shown potent anti-inflammatory effects, suggesting potential applications in treating inflammatory disorders.[3]

-

Anticancer Potential: The quinoline-4-carboxylic acid scaffold has been explored as a basis for the development of novel anticancer agents, with some derivatives exhibiting cytotoxicity against various cancer cell lines.[3][4] The proposed mechanisms often involve the inhibition of critical cellular processes such as DNA replication and cell division.[4]

-

Enzyme Inhibition: Specific substitutions on the quinoline core have led to the discovery of potent and selective inhibitors of various enzymes, including:

-

Histone Deacetylases (HDACs): These enzymes are crucial in regulating gene expression and are validated targets in oncology.[4]

-

Sirtuins (e.g., SIRT3): These are a class of NAD+-dependent deacetylases involved in cellular metabolism and stress responses, representing emerging targets for various diseases.

-

Leishmania major N-myristoyltransferase (LmNMT): This enzyme is essential for the survival of the Leishmania parasite, making it a key target for the development of new anti-leishmanial drugs.

-

The Adamantane Moiety: A Tool for Drug Design

The incorporation of an adamantane group into drug candidates is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.[5] The bulky, rigid, and highly lipophilic nature of the adamantane cage can confer several advantages:[5]

-

Increased Lipophilicity: This can enhance membrane permeability and improve oral bioavailability.[5]

-

Metabolic Stability: The adamantane structure is resistant to metabolic degradation, which can prolong the half-life of a drug.

-

Enhanced Target Binding: The three-dimensional structure of adamantane can facilitate specific and high-affinity interactions with biological targets.[5]

Adamantane-containing drugs are currently used in the treatment of a variety of conditions, including viral infections, neurodegenerative diseases, and diabetes.[5]

Potential Therapeutic Targets of this compound: A Hypothesis

Given the absence of direct experimental data, any discussion of the potential therapeutic targets of this compound must be speculative and based on the known activities of its constituent pharmacophores. The presence of the quinoline-4-carboxylic acid core suggests that this compound could potentially exhibit antimicrobial, anti-inflammatory, or anticancer properties.

The introduction of the bulky and lipophilic adamantyl group at the 2-position of the quinoline ring could significantly influence its biological activity. It is plausible that the adamantane moiety could enhance the compound's interaction with specific biological targets, potentially leading to increased potency or a novel mechanism of action compared to other 2-substituted quinoline-4-carboxylic acids.

A logical starting point for investigating the therapeutic potential of this compound would be to screen it against a panel of targets known to be modulated by other quinoline-4-carboxylic acid derivatives.

Experimental Workflow for Target Identification

For researchers interested in exploring the therapeutic potential of this compound, a systematic approach to target identification and validation is recommended. The following diagram outlines a potential experimental workflow.

Caption: A generalized workflow for the identification and validation of therapeutic targets for a novel compound.

Conclusion and Future Directions

We strongly encourage the scientific community to undertake the synthesis and biological evaluation of this compound. A systematic investigation, beginning with broad phenotypic screening and progressing to more focused target identification and validation studies, is warranted to unlock the potential of this compound and its derivatives as future therapeutic agents. The lack of existing data presents a unique opportunity for original research and discovery in the field of medicinal chemistry.

References

- 1. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. connectsci.au [connectsci.au]

discovery and history of quinoline-4-carboxylic acid derivatives

An In-Depth Technical Guide to the Discovery and History of Quinoline-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure for the development of a wide array of therapeutic agents. First isolated from coal tar in the 19th century, the quinoline ring system quickly became a subject of intense synthetic and pharmacological investigation.[1] This technical guide provides a comprehensive overview of the historical milestones, key discoveries, and synthetic evolution of quinoline-4-carboxylic acid derivatives. It details the progression from classical synthesis methods to their establishment as potent agents in treating diseases ranging from malaria to cancer. This document includes detailed experimental protocols, quantitative biological data, and pathway diagrams to serve as a vital resource for professionals in drug discovery and development.

Early Discovery and Foundational Synthesis

The history of quinoline derivatives begins with the isolation of quinoline itself from coal tar in the 1830s. However, the targeted synthesis of its derivatives, particularly the functionally crucial quinoline-4-carboxylic acids, marked the true beginning of their journey in medicinal chemistry. Two classical name reactions have been fundamental to accessing this scaffold: the Pfitzinger reaction and the Doebner reaction.[2]

The Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[3] This method has been a mainstay for generating diverse analogs.

The Doebner Reaction

The Doebner reaction provides an alternative route, synthesizing quinoline-4-carboxylic acid derivatives from the reaction of an aniline, an aldehyde, and pyruvic acid.[3][4] While effective, traditional Doebner reactions often struggle with electron-deficient anilines, leading to low yields. Modern variations, such as the Doebner hydrogen-transfer reaction, have been developed to overcome these limitations.[4][5]

References

An In-Depth Technical Guide to 2-(1-Adamantyl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1-Adamantyl)quinoline-4-carboxylic acid, a quinoline derivative with significant potential in medicinal chemistry. This document consolidates its chemical identifiers, synthesis protocols, and known biological activities, presenting the information in a structured format for easy reference and application in research and development.

Chemical Identifiers and Properties

This compound is a heterocyclic compound characterized by the fusion of a quinoline ring with an adamantyl group at the 2-position and a carboxylic acid at the 4-position. The bulky and lipophilic adamantyl moiety is known to enhance the metabolic stability and biological activity of parent compounds.[1]

| Identifier | Value |

| CAS Number | 119778-65-3[1] |

| Molecular Formula | C₂₀H₂₁NO₂[1] |

| Molecular Weight | 307.4 g/mol [1] |

| IUPAC Name | This compound |

| InChI Key | KNAZIYPYZIIYCN-UHFFFAOYSA-N[1] |

Synthesis Protocol: The Pfitzinger Reaction

The primary synthetic route for this compound is the Pfitzinger reaction.[1] This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[2] For the synthesis of the title compound, 1-adamantyl methyl ketone would serve as the carbonyl component.

General Experimental Protocol (Pfitzinger Reaction):

-

Ring Opening of Isatin: Isatin is treated with a strong base, such as potassium hydroxide, to induce hydrolysis of the amide bond, forming a keto-acid intermediate.[3]

-

Condensation: The resulting intermediate reacts with 1-adamantyl methyl ketone. The ketone's α-methylene group attacks the carbonyl group of the opened isatin ring.

-

Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring system, yielding this compound.[3]

Biological Activity and Mechanism of Action

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antitubercular, and anticancer properties.[4][5] The adamantane substituent in this compound is anticipated to enhance its efficacy and pharmacokinetic profile.

Antimicrobial and Antitubercular Potential

While specific minimum inhibitory concentration (MIC) values for this compound are not extensively reported in the available literature, related adamantyl-quinoline derivatives have demonstrated promising activity against Mycobacterium tuberculosis H37Rv. For instance, certain 4-(adamantan-1-yl)-2-substituted quinolines have shown MIC values as low as 3.125 µg/mL.[2] The general antimicrobial activity of quinoline derivatives often stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication.[6][7]

Experimental Workflow for Antimicrobial Drug Discovery:

The evaluation of new antimicrobial agents typically follows a structured workflow, beginning with primary screening to identify initial hits, followed by more detailed characterization of their activity and mechanism of action.[1][8]

References

- 1. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, anti-tuberculosis activity, and 3D-QSAR study of 4-(adamantan-1-yl)-2-substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. Research Portal [iro.uiowa.edu]

- 5. mdpi.com [mdpi.com]

- 6. Quinolones: from antibiotics to autoinducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 8. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

Adamantyl-Containing Bioactive Compounds: A Technical Guide for Drug Discovery and Development

Abstract

The adamantane scaffold, a rigid, lipophilic, three-dimensional tricyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, conformational rigidity, and the ability to interact with multiple biological targets, have led to the development of a diverse range of bioactive compounds. This technical guide provides a comprehensive review of adamantyl-containing compounds with established therapeutic applications and promising preclinical candidates. We delve into their synthesis, biological activities, mechanisms of action, and structure-activity relationships across various therapeutic areas, including antiviral, neuroprotective, anticancer, and antidiabetic agents. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside tabulated quantitative bioactivity data for comparative analysis. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying molecular interactions and experimental designs. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of adamantane-based therapeutics.

Introduction

The adamantane moiety, first isolated from petroleum in 1933, has captivated chemists and pharmacologists for decades.[1] Its diamondoid structure imparts exceptional stability and a well-defined three-dimensional geometry, making it an attractive building block for designing molecules with precise spatial arrangements of functional groups.[2] The incorporation of the adamantane cage into a drug candidate can significantly enhance its lipophilicity, thereby improving its absorption, distribution, metabolism, and excretion (ADME) properties.[1][3]

The therapeutic potential of adamantane derivatives was first realized with the discovery of the antiviral activity of amantadine in the 1960s.[2] Since then, the adamantane scaffold has been successfully integrated into a variety of drugs targeting a wide range of diseases. This guide will explore the major classes of adamantyl-containing bioactive compounds, providing in-depth technical information to aid in the design and development of novel therapeutics.

Antiviral Adamantane Derivatives

Adamantane-based compounds have historically played a significant role in antiviral therapy, particularly against influenza A virus.[4]

Mechanism of Action

The primary antiviral mechanism of first-generation adamantanes, such as amantadine and rimantadine, involves the inhibition of the M2 proton channel of the influenza A virus.[4][5] This channel is crucial for the uncoating of the viral ribonucleoprotein (vRNP) complex within the host cell's endosome, a critical step for viral replication. By blocking this proton channel, adamantanes prevent the acidification of the virion interior, thereby inhibiting the release of viral genetic material into the cytoplasm.[5]

dot

Caption: Mechanism of action of amantadine and rimantadine.

Quantitative Bioactivity Data

The following table summarizes the in vitro antiviral activity of representative adamantane derivatives against influenza A virus.

| Compound | Virus Strain | Assay | IC50 (µM) | Reference |

| Amantadine | Influenza A/WSN/33 (H1N1) | Plaque Reduction Assay | 0.5 - 2.0 | [6] |

| Rimantadine | Influenza A/WSN/33 (H1N1) | Plaque Reduction Assay | 0.2 - 1.0 | [6] |

| Spiroadamantane Amine | Influenza A/Hong Kong/68 | Plaque Reduction Assay | 0.1 - 0.5 | [7] |

Experimental Protocols

A common synthetic route to amantadine hydrochloride involves the Ritter reaction of 1-bromoadamantane with acetonitrile in the presence of sulfuric acid, followed by hydrolysis.[8]

Materials:

-

1-bromoadamantane

-

Acetonitrile

-

Concentrated sulfuric acid

-

Sodium hydroxide

-

Diethylene glycol

-

Hydrochloric acid

-

Dichloromethane

-

Acetone

Procedure:

-

Acetamidation: To a stirred solution of 1-bromoadamantane in acetonitrile, slowly add concentrated sulfuric acid at a controlled temperature. Heat the mixture to reflux for several hours.

-

Hydrolysis: After cooling, the reaction mixture is carefully poured into ice water. The resulting precipitate, N-(1-adamantyl)acetamide, is filtered, washed, and dried. The acetamide is then hydrolyzed by heating with sodium hydroxide in diethylene glycol.

-

Extraction and Salt Formation: The resulting amantadine free base is extracted with an organic solvent like dichloromethane. The organic layer is then treated with hydrochloric acid to precipitate amantadine hydrochloride.

-

Purification: The crude product is recrystallized from a suitable solvent system, such as acetone/water, to yield pure amantadine hydrochloride.[8]

This assay determines the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50%.[5]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin

-

Agarose

-

Neutral red or crystal violet stain

-

Test compound (adamantane derivative)

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.

-

Virus Adsorption: Wash the cell monolayers and infect with a diluted influenza A virus suspension for 1-2 hours at 37°C.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and low-melting-point agarose.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Staining and Counting: Fix the cells and stain with neutral red or crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.[5]

Neuroprotective Adamantane Derivatives

Adamantane derivatives have shown significant promise in the treatment of neurodegenerative diseases, most notably Alzheimer's and Parkinson's diseases.

Mechanism of Action

Memantine, a prominent neuroprotective agent, acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[9] In pathological conditions such as Alzheimer's disease, excessive glutamate release leads to overstimulation of NMDA receptors, resulting in excitotoxicity and neuronal cell death. Memantine blocks the NMDA receptor channel in a use- and voltage-dependent manner, preferentially binding when the channel is excessively open, thereby preventing prolonged Ca2+ influx and subsequent neuronal damage.[10]

dot

Caption: Mechanism of action of memantine.

Quantitative Bioactivity Data

The following table presents the binding affinity and functional activity of memantine at the NMDA receptor.

| Compound | Receptor/Channel | Assay | Ki (µM) or IC50 (µM) | Reference |

| Memantine | NMDA Receptor | Radioligand Binding ([3H]MK-801) | 0.5 - 1.0 | [9] |

| Memantine | NMDA-induced currents | Electrophysiology | 1.0 - 5.0 | [10] |

Experimental Protocols

A widely used synthesis of memantine involves the reaction of 1,3-dimethyladamantane with bromine, followed by a Ritter reaction and hydrolysis.[3]

Materials:

-

1,3-dimethyladamantane

-

Bromine

-

Acetonitrile

-

Concentrated sulfuric acid

-

Sodium hydroxide

-

Diethylene glycol

-

Hydrochloric acid

-

Toluene

Procedure:

-

Bromination: 1,3-dimethyladamantane is treated with bromine to yield 1-bromo-3,5-dimethyladamantane.

-

Ritter Reaction: The bromo derivative undergoes a Ritter reaction with acetonitrile in the presence of concentrated sulfuric acid to form 1-acetamido-3,5-dimethyladamantane.

-

Hydrolysis: The acetamido group is hydrolyzed by heating with sodium hydroxide in diethylene glycol to give the memantine free base.

-

Salt Formation and Purification: The free base is extracted with toluene and then converted to memantine hydrochloride by treatment with hydrochloric acid. The product is purified by recrystallization.[3]

This assay measures the ability of a compound to displace a radiolabeled ligand from the NMDA receptor.

Materials:

-

Rat brain cortical membranes

-

[3H]MK-801 (radioligand)

-

Glutamate and glycine (co-agonists)

-

Tris-HCl buffer

-

Test compound (memantine)

-

Scintillation cocktail

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from rat cerebral cortex.

-

Binding Reaction: Incubate the brain membranes with [3H]MK-801, glutamate, and glycine in the presence of varying concentrations of the test compound.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50).

Anticancer Adamantane Derivatives

The adamantane scaffold has been incorporated into various anticancer agents, demonstrating activity against a range of human cancer cell lines.[11][12]

Mechanism of Action

The anticancer mechanisms of adamantane derivatives are diverse. Some compounds, like adamantane-linked isothiourea derivatives, have been shown to inhibit the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway.[4] This pathway is often constitutively active in cancer cells and promotes inflammation, proliferation, and survival. By inhibiting this pathway, these adamantane derivatives can induce apoptosis and suppress tumor growth.

dot

Caption: Inhibition of the TLR4-MyD88-NF-κB pathway.

Quantitative Bioactivity Data

The following table summarizes the in vitro cytotoxic activity of various adamantane derivatives against different cancer cell lines.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 2,2-bis(4-aminophenyl)adamantane | HT-29 (Colon) | MTT Assay | 0.1 | [13] |

| 2,2-bis(4-aminophenyl)adamantane | KM-12 (Colon) | MTT Assay | 0.01 | [13] |

| Adamantane-isothiourea derivative 5 | HepG2 (Liver) | MTT Assay | 7.70 | [4] |

| Adamantane-isothiourea derivative 6 | HepG2 (Liver) | MTT Assay | 3.86 | [4] |

| Adamantyl-indole-urea 7s | H460 (Lung) | MTT Assay | < 20 | [11] |

Experimental Protocols

These compounds can be synthesized through the reaction of an adamantyl isothiocyanate with an appropriate amine.[14]

Materials:

-

1-Adamantyl isothiocyanate

-

Substituted aniline or other amine

-

Ethanol

-

Substituted benzyl bromide

-

Potassium carbonate

-

Acetone

Procedure:

-

Thiourea Formation: 1-Adamantyl isothiocyanate is reacted with a substituted aniline in ethanol to form the corresponding N,N'-disubstituted thiourea.

-

S-Alkylation: The thiourea is then S-alkylated with a substituted benzyl bromide in the presence of a base like potassium carbonate in acetone to yield the final isothiourea derivative.

-

Purification: The product is purified by recrystallization or column chromatography.[14]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18][19]

Materials:

-

Human cancer cell lines

-

RPMI-1640 or other suitable cell culture medium

-

Fetal Bovine Serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

Test compound (adamantane derivative)

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined from the dose-response curve.[15][16][17][18][19]

Antidiabetic Adamantane Derivatives

Adamantane-containing compounds have been successfully developed as inhibitors of dipeptidyl peptidase-4 (DPP-4), an important therapeutic target for type 2 diabetes.

Mechanism of Action

Vildagliptin and saxagliptin are potent and selective DPP-4 inhibitors. DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion, suppress glucagon secretion, and improve glycemic control.[20]

dot

Caption: Mechanism of action of DPP-4 inhibitors.

Quantitative Bioactivity Data

The following table shows the in vitro inhibitory activity of vildagliptin and saxagliptin against DPP-4.

| Compound | Enzyme | Assay | IC50 (nM) | Reference |

| Vildagliptin | Human DPP-4 | Fluorometric Assay | 2.3 | [6] |

| Saxagliptin | Human DPP-4 | Fluorometric Assay | 1.3 | [21] |

Experimental Protocols

The synthesis of vildagliptin typically involves the coupling of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol.[22][23]

Materials:

-

L-prolinamide

-

Chloroacetyl chloride

-

3-amino-1-adamantanol

-

Potassium carbonate

-

Potassium iodide

-

Dimethylformamide (DMF)

Procedure:

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: L-prolinamide is reacted with chloroacetyl chloride to give the chloroacetylated amide, which is then dehydrated to the corresponding carbonitrile.

-

Condensation: The resulting (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is condensed with 3-amino-1-adamantanol in the presence of a base such as potassium carbonate and a catalyst like potassium iodide in a solvent like DMF.

-

Purification: The crude vildagliptin is purified by recrystallization to obtain the final product.[22][23]

This fluorometric assay measures the inhibition of DPP-4 activity.[12][24][25][26]

Materials:

-

Recombinant human DPP-4

-

Gly-Pro-AMC (fluorogenic substrate)

-

Tris-HCl buffer

-

Test compound (vildagliptin or saxagliptin)

-

96-well black microplates

Procedure:

-

Reaction Setup: In a 96-well plate, add the test compound at various concentrations, DPP-4 enzyme, and buffer.

-

Pre-incubation: Pre-incubate the mixture for a short period at 37°C.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Gly-Pro-AMC.

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Data Analysis: Calculate the percentage of DPP-4 inhibition for each compound concentration. The IC50 value is determined from the dose-response curve.[12][24][25][26]

Conclusion

The adamantane scaffold continues to be a highly valuable and versatile platform in drug discovery. Its unique structural and physicochemical properties have enabled the development of successful drugs in diverse therapeutic areas. This technical guide has provided a comprehensive overview of the synthesis, biological activity, and mechanisms of action of key adamantyl-containing bioactive compounds. The detailed experimental protocols and tabulated quantitative data serve as a practical resource for researchers in the field. The visualization of signaling pathways and experimental workflows offers a clear conceptual framework for understanding the complex biological processes involved. As our understanding of disease biology deepens, the rational design of novel adamantane-based molecules holds immense promise for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. thaiscience.info [thaiscience.info]

- 3. Memantine HCl synthesis - chemicalbook [chemicalbook.com]

- 4. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.7. Plaque Reduction Assay [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 13. In vitro and in vivo growth inhibition and G1 arrest in human cancer cell lines by diaminophenyladamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchhub.com [researchhub.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 20. nbinno.com [nbinno.com]

- 21. orientjchem.org [orientjchem.org]

- 22. researchgate.net [researchgate.net]

- 23. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]

- 24. 3.6. In Vitro DPP-IV Inhibition Assay [bio-protocol.org]

- 25. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

In-Vitro Screening of 2-(1-Adamantyl)quinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a bulky, lipophilic adamantyl group at the 2-position of the quinoline ring is a promising strategy for enhancing potency and modulating pharmacokinetic properties. This technical guide outlines a comprehensive preliminary in-vitro screening protocol for 2-(1-Adamantyl)quinoline-4-carboxylic acid, drawing upon established methodologies for analogous quinoline derivatives to evaluate its potential as a therapeutic agent.

Data Presentation: In-Vitro Activities of Representative Quinoline Derivatives

While specific data for this compound is not yet publicly available, the following tables summarize the in-vitro activities of structurally related quinoline derivatives to provide a comparative context for potential screening results.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 2-Styryl-4-quinoline carboxylic acid derivative (Compound 21) | H1975 (L858R/T790M) | Cytotoxicity | 0.21 | [1] |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | THP-1 (Leukemia) | Antiproliferative | 0.87 | [No specific reference found] |

| Ursolic acid-quinoline derivative (Compound 3b) | MDA-MB-231 (Breast) | Cytotoxicity | 0.61±0.07 | [2] |

| Ursolic acid-quinoline derivative (Compound 3b) | HeLa (Cervical) | Cytotoxicity | 0.36±0.05 | [2] |

| 4,7-Disubstituted quinoline derivative | SF-295 (CNS) | Cytotoxicity | 0.314-4.65 µg/cm³ | [3] |

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound/Derivative | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | Broth Microdilution | 2 | [4] |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | Broth Microdilution | 10 | [4] |

| 6-Iodo-substituted carboxy-quinoline | Staphylococcus epidermidis | Binary Microdilution | Varies | [5] |

| Novel quinoline derivative (Compound 6) | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | Broth Microdilution | 3.12 - 50 | [6] |

Experimental Protocols

Anticancer Activity Screening

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This technique is used to determine the effect of the compound on the progression of the cell cycle.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[7]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[2]

Antimicrobial Activity Screening

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Mandatory Visualizations

References

- 1. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and in vitro anticancer activity of novel quinoline and oxadiazole derivatives of ursolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Adamantyl-Quinoline Motif: A Computational and Theoretical Guide to a Promising Pharmacophore

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of well-understood pharmacophores to create novel molecular entities with enhanced therapeutic profiles is a cornerstone of rational drug design. This technical guide delves into the theoretical and computational underpinnings of a particularly promising, yet underexplored, molecular combination: the adamantyl-quinoline motif. The rigid, lipophilic, and cage-like structure of the adamantane moiety, when appended to the versatile, aromatic, and biologically active quinoline scaffold, presents a unique opportunity for the development of novel therapeutics. This document provides an in-depth overview of the computational methodologies used to study these interactions, a summary of relevant quantitative data, and standardized protocols for the in silico analysis of adamantyl-quinoline hybrids.

The adamantane group, with its diamondoid structure, is often incorporated into drug candidates to improve their pharmacokinetic properties, such as increasing lipophilicity to enhance membrane permeability and providing a bulky, rigid anchor for specific receptor interactions.[1] Quinolines, on the other hand, are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[2][3] The synergistic combination of these two fragments can lead to compounds with novel mechanisms of action and improved efficacy.

This guide will explore the computational techniques that are essential for understanding the nuanced interactions between the adamantyl and quinoline moieties and their biological targets. These methods, including molecular docking, molecular dynamics simulations, and quantum chemical calculations, allow researchers to predict binding affinities, elucidate binding modes, and rationalize structure-activity relationships, thereby accelerating the drug discovery and development process.

Data Presentation: Quantitative Insights into Adamantyl and Quinoline Derivatives

While direct computational studies on adamantyl-quinoline interactions are still emerging, a wealth of data exists for the individual moieties and their derivatives. This section summarizes key quantitative data from computational and experimental studies on adamantane and quinoline-containing compounds, providing a baseline for the expected properties of their hybrids.

Table 1: Molecular Docking and Binding Affinity Data of Quinoline Derivatives

| Compound Class | Target Protein | Docking Score (kcal/mol) | Binding Affinity (IC50/GI50 µM) | Reference |

| Quinoline-Thiazole Hybrids | BCR-ABL1 Tyrosine Kinase | - | - | [4] |

| Quinoline-Amidrazone Hybrids | c-Abl Kinase (1IEP) | - | 43.1 (A549), 59.1 (MCF-7) | [5] |

| Pyrazolopyrimidoquinolines | Tubulin | - | - | [6] |

| Quinoline Derivatives | HIV Reverse Transcriptase (4I2P) | -10.67 | - | [7] |

| Quinoline-based inhibitors | HT29 and MDA-MB231 cell lines | - | - | [8] |

Table 2: Computational and Experimental Data for Adamantane Derivatives

| Compound Class | Property | Value | Method | Reference |

| Adamantane-Substituted Purines | Inhibition of CDK2/cyclin E | High | Biochemical Assay | [1] |

| Adamantane-Quinoxalone Hybrids | Selective inhibition of t(8;21) AML cells | - | Bioassays, RNA sequencing, Proteomics | [9] |

| 2-adamantyl-containing amines | Antiviral, analgesic, antidiabetic activity | Predicted | Computational Prediction | [10] |

Experimental and Computational Protocols

The in silico evaluation of adamantyl-quinoline interactions relies on a multi-faceted computational approach. The following protocols outline the key steps in a typical computational workflow for analyzing these hybrid molecules.

Protocol 1: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

-

Ligand Preparation:

-

The 3D structure of the adamantyl-quinoline hybrid is constructed using a molecular builder (e.g., ChemDraw, Avogadro).

-

The ligand is then optimized using a suitable force field (e.g., MMFF94) or semi-empirical quantum mechanical method.

-

Hydrogen atoms are added, and appropriate ionization states are assigned for a physiological pH.

-

-

Protein Preparation:

-

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystalized ligands are typically removed.

-

Hydrogen atoms are added, and protonation states of amino acid residues are assigned.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Docking Simulation:

-

A docking software (e.g., AutoDock, Glide, GOLD) is used to perform the docking calculations.

-

The binding site on the protein is defined, often based on the location of a known ligand or predicted from the protein's surface topology.

-

The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

The predicted binding poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

-

The docking scores are used to rank different adamantyl-quinoline derivatives in terms of their predicted binding affinity.

-

Protocol 2: Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the binding event.

-

System Setup:

-

The best-ranked docked pose of the adamantyl-quinoline-protein complex is used as the starting structure.

-

The complex is placed in a simulation box filled with explicit solvent (e.g., water molecules).

-

Ions are added to neutralize the system and mimic physiological salt concentrations.

-

-

Simulation Parameters:

-

A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic interactions.

-

The system is first energy minimized to remove any bad contacts.

-

The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated at constant pressure and temperature.

-

-

Production Run:

-

A long simulation (typically tens to hundreds of nanoseconds) is run to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

The trajectory of the simulation is analyzed to assess the stability of the complex, the flexibility of the protein and ligand, and the persistence of key intermolecular interactions.

-

Binding free energies can be calculated using methods like MM/PBSA or MM/GBSA to provide a more accurate estimate of the binding affinity.

-

Protocol 3: Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to study the electronic structure and reactivity of the adamantyl-quinoline molecules themselves.

-

Geometry Optimization:

-

The 3D structure of the adamantyl-quinoline molecule is optimized at a chosen level of theory (e.g., B3LYP/6-31G*).

-

-

Electronic Property Calculation:

-

Various electronic properties are calculated, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the electrostatic potential surface, and atomic charges.

-

-

Analysis:

-

The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity.

-

The electrostatic potential surface reveals the electron-rich and electron-poor regions of the molecule, which are important for intermolecular interactions.

-

Mandatory Visualizations

Computational Drug Design Workflow

The following diagram illustrates a typical workflow for the computational design and analysis of adamantyl-quinoline derivatives.

Caption: A typical workflow for the design and evaluation of adamantyl-quinoline drug candidates.

Hypothetical Binding Mode of an Adamantyl-Quinoline Ligand

This diagram illustrates a hypothetical binding mode of an adamantyl-quinoline ligand within a protein's active site, highlighting the distinct roles of the two moieties.

Caption: Hypothetical interactions of an adamantyl-quinoline ligand in a protein binding site.

Conclusion

The fusion of adamantane and quinoline scaffolds represents a compelling strategy in the quest for novel and effective therapeutic agents. The unique physicochemical properties of the adamantyl group, combined with the proven biological versatility of the quinoline core, offer a rich design space for medicinal chemists. The computational and theoretical methodologies outlined in this guide provide a robust framework for the rational design and evaluation of adamantyl-quinoline hybrids. By leveraging molecular docking, molecular dynamics simulations, and quantum chemical calculations, researchers can gain deep insights into the structure-activity relationships of these compounds, ultimately accelerating their development from promising concepts to clinical candidates. As more research is conducted in this specific area, the potential of adamantyl-quinoline interactions to yield next-generation therapeutics is poised to be fully realized.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]

- 6. Hybridized Quinoline Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Adamantane-Quinoxalone Hybrids: Precision Chemotypes and Their Molecular Mechanisms in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety, Toxicity, and Handling of 2-(1-Adamantyl)quinoline-4-carboxylic acid

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. 2-(1-Adamantyl)quinoline-4-carboxylic acid is a novel compound with limited publicly available safety and toxicity data. Therefore, this guide emphasizes a risk-based approach to handling and safety assessment based on the known properties of its structural components and general principles for managing uncharacterized chemical substances.

Executive Summary

This compound is a molecule that combines a quinoline-4-carboxylic acid core with an adamantyl group. Due to the novelty of this specific chemical entity, comprehensive toxicological data is not available. This guide provides a framework for its safe handling by extrapolating information from its constituent chemical moieties and outlining a general risk assessment protocol for new chemical entities (NCEs). All procedures involving this compound should be conducted with the assumption that it is hazardous until proven otherwise through rigorous experimental evaluation.

Hazard Identification and Analysis of Structural Moieties

In the absence of specific data for this compound, a preliminary hazard assessment can be informed by the known properties of its primary structural components: the quinoline-4-carboxylic acid scaffold and the adamantyl cage.

2.1 Quinoline-4-carboxylic Acid Moiety

The parent compound, quinoline-4-carboxylic acid, is a known irritant.[1][2] Safety data for this and related quinoline compounds indicate potential for skin, eye, and respiratory irritation.

| Hazard Classification (Quinoline-4-carboxylic acid) | GHS Codes | Description | Source |

| Skin Irritation | H315 | Causes skin irritation | [2] |

| Eye Irritation | H319 | Causes serious eye irritation | [1][2] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1][2] |

2.2 Adamantyl Moiety

The adamantane group is a rigid, lipophilic hydrocarbon cage. It is often incorporated into drug candidates to enhance their pharmacokinetic properties, such as stability and bioavailability.[3][4][5] Generally, the adamantane scaffold itself is considered to have low toxicity and high biocompatibility.[3] However, it is crucial to note that derivatization of the adamantane core can lead to compounds with significant biological activity and, in some cases, toxicity.[6][7] The introduction of the adamantyl group can increase a molecule's lipophilicity, potentially improving its ability to cross biological membranes and interact with various cellular targets.[4][5]

2.3 Overall Preliminary Assessment

Given the irritant nature of the quinoline-4-carboxylic acid core, it should be presumed that this compound is, at a minimum, an irritant to the skin, eyes, and respiratory system. The adamantyl group's high lipophilicity could potentially enhance the absorption of the compound, warranting careful handling to avoid systemic exposure.

General Handling and Safety Precautions for Novel Compounds

For any novel compound with unknown hazards, such as this compound, a conservative approach to handling is mandatory.[8] The following protocols are recommended:

3.1 Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound should include:

-

Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles.[8]

-

Hand Protection: Nitrile or neoprene gloves.[8] Double gloving is recommended for any direct handling.

-

Body Protection: A standard laboratory coat.[8]

-

Respiratory Protection: All handling of the solid compound or solutions should be performed within a certified chemical fume hood to minimize inhalation risk.[8]

3.2 Engineering Controls

-

Ventilation: A certified chemical fume hood is the primary engineering control for preventing respiratory exposure.[8]

-

Containment: When weighing the solid compound, use of a powder containment hood or a glove box is advisable to prevent dissemination of fine particulates.

3.3 Storage and Labeling

-

Storage: The compound should be stored in a cool, dry, well-ventilated area, away from incompatible materials.[8] The container must be clearly labeled with the compound's name and appropriate hazard warnings (e.g., "Warning: Potential Irritant. Handle with Care. Toxicity Not Fully Characterized").

-

Secondary Containment: Containers should be stored in leak-proof secondary containment to mitigate spills.[8]

3.4 Spill and Emergency Procedures

-

Spills: Treat any spill as a major event.[8] Evacuate the immediate area and prevent others from entering. For solid spills, gently cover with a damp paper towel to avoid creating dust before carefully cleaning. For liquid spills, absorb with an inert material. All cleanup materials should be treated as hazardous waste.

-

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

-

Inhalation: Move the affected individual to fresh air. Seek immediate medical attention.[8]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Recommended Experimental Protocol: A Workflow for Safety Assessment of a Novel Chemical Entity

For a novel compound like this compound, a structured risk assessment is essential before extensive use. This process involves a combination of computational and experimental methods to characterize potential hazards.

4.1 In Silico Toxicity Prediction

-

Methodology: Utilize computational toxicology software (e.g., DEREK, TOPKAT, or other QSAR-based models) to predict potential toxicities such as mutagenicity, carcinogenicity, and organ-specific toxicities based on the chemical structure. This serves as a preliminary, non-experimental screening step.

4.2 In Vitro Cytotoxicity Assay

-